1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms and a morpholine ring in its structure suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a halogenated precursor reacts with morpholine.
Incorporation of the thiophene ring: This can be done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. The fluorine atoms and morpholine ring may enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-difluorophenyl)-N-(2-piperidino-2-(thiophen-2-yl)ethyl)methanesulfonamide: Similar structure but with a piperidine ring instead of morpholine.
1-(3,5-difluorophenyl)-N-(2-morpholino-2-(furan-2-yl)ethyl)methanesulfonamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
1-(3,5-difluorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to the combination of fluorine atoms, a morpholine ring, and a thiophene ring. This combination may confer unique biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3S2/c18-14-8-13(9-15(19)10-14)12-26(22,23)20-11-16(17-2-1-7-25-17)21-3-5-24-6-4-21/h1-2,7-10,16,20H,3-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWTVJHEZFJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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